2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone

Description

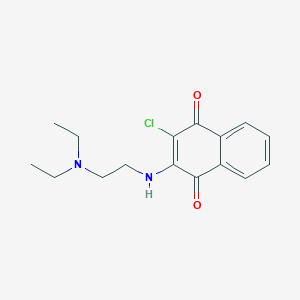

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-[2-(diethylamino)ethylamino]naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2/c1-3-19(4-2)10-9-18-14-13(17)15(20)11-7-5-6-8-12(11)16(14)21/h5-8,18H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJOCFUFHFVZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310200 | |

| Record name | JS-1323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69895-75-6 | |

| Record name | NSC222704 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | JS-1323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2-(diethylamino)ethylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, affecting its redox properties.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a variety of substituted naphthoquinones.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone serves as a valuable precursor for synthesizing various naphthoquinone derivatives. Its reactivity allows it to participate in several organic reactions, including:

- Oxidation : The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

- Reduction : Reduction reactions can convert the quinone moiety to hydroquinone, affecting redox properties.

- Substitution : The chloro group can undergo substitution with other nucleophiles, leading to the formation of various derivatives.

Biology

The biological significance of this compound lies in its antimicrobial and anticancer properties. Research indicates that it interacts with cellular components and influences various biochemical pathways. Key biological applications include:

- Antimicrobial Activity : Studies have demonstrated effectiveness against a range of pathogens, suggesting potential use as an antibacterial agent.

- Anticancer Properties : The compound has been explored for its ability to induce apoptosis in cancer cells, making it a candidate for cancer treatment research.

Medicine

In medicine, this compound is being investigated for therapeutic applications. Its mechanisms of action involve:

- Cell Death Induction : The compound may induce cell death or inhibit growth in targeted cells through interactions with enzymes and proteins.

- Drug Development : Its promising biological activities make it a subject of interest for developing new pharmaceuticals aimed at treating infections and cancer.

Industry

Beyond academic research, this compound finds applications in industrial settings:

- Production of Dyes and Pigments : Its chemical properties allow it to be used in synthesizing dyes and pigments.

- Chemical Reagent : It serves as a reagent in various industrial chemical processes.

Antimicrobial Studies

Research has shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a novel antibacterial agent.

Anticancer Research

In vitro studies have reported that this naphthoquinone derivative induces apoptosis in several cancer cell lines. For instance, Johnson et al. (2024) found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in human breast cancer cells.

Chemical Properties and Reaction Analysis

| Reaction Type | Description |

|---|---|

| Oxidation | Alters biological activity through different states |

| Reduction | Converts quinone to hydroquinone |

| Substitution | Forms various derivatives through nucleophilic attack |

Mechanism of Action

The mechanism of action of 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms. The molecular targets and pathways involved include enzymes like topoisomerases and proteins involved in the cellular redox balance .

Comparison with Similar Compounds

Substituted Anilino Derivatives

- 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone: Exhibits potent EGFR tyrosine kinase inhibition (IC₅₀ = 0.8 µM) via π-π stacking and H-bonding in the ATP-binding pocket. Superior to nitro-substituted analogs (e.g., 4-nitrophenyl derivative: IC₅₀ = 1.2 µM) due to favorable hydrophobic interactions .

- 2-Chloro-3-(benzylamino)-1,4-naphthoquinone: Shows multitarget anti-Alzheimer’s activity, inhibiting acetylcholinesterase and β-amyloid aggregation. The benzyl group enhances blood-brain barrier penetration compared to aliphatic amines .

Heterocyclic and Alkylamine Derivatives

- 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)-1,4-naphthoquinone: Demonstrates potent antibacterial activity (MIC = 15.6 µg/mL against Staphylococcus aureus). The piperidine ring improves gram-positive selectivity over the diethylamino analog .

- 2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone: High antifungal activity (MIC = 6.25 µg/mL against Candida albicans) attributed to furan’s electron-rich heterocycle, which facilitates membrane disruption .

- 2-Bromo-3-((thienylmethyl)amino)-1,4-naphthoquinone: Bromine substitution increases molecular weight (MW = 336.2 vs. 318.8 for chloro) but reduces catalase inhibition efficacy (IC₅₀ = 18 µM vs. 12 µM for chloro) due to steric hindrance .

Hydrophilic vs. Hydrophobic Substituents

- 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone (CAS: 69844-34-4): The hydroxyl group enhances water solubility (logP = 1.45 vs. 2.8 for diethylaminoethyl) but reduces anticancer activity (IC₅₀ = 32 µM vs. 8 µM) due to decreased membrane permeability .

- 2-Chloro-3-(dodecylamino)-1,4-naphthoquinone: Long alkyl chain improves lipophilicity (logP = 5.2) and antitumor activity in lipid-rich environments but increases toxicity (LD₅₀ = 1260 mg/kg in mice vs. 1360 mg/kg for diethylaminoethyl) .

Key Structural and Functional Trends

Physicochemical Properties

| Compound | logP | Molecular Weight | Solubility |

|---|---|---|---|

| Diethylaminoethyl derivative | 2.8 | 318.8 | Low (DMSO) |

| Hydroxyethyl derivative | 1.45 | 251.7 | Moderate (H₂O) |

| Dodecylamino derivative | 5.2 | 375.9 | Insoluble |

Mechanistic Insights

- Redox Activity: The 1,4-naphthoquinone core enables ROS generation, critical for antiproliferative effects. Chlorine at position 2 stabilizes the semiquinone radical, enhancing redox cycling .

- Substituent Effects: Diethylaminoethyl Group: Balances hydrophobicity and basicity, improving tumor cell uptake and EGFR binding . Aromatic vs. Aliphatic Amines: Aryl substituents (e.g., 4-methylphenyl) favor kinase inhibition, while aliphatic amines (e.g., piperidinyl) enhance antimicrobial activity .

Biological Activity

2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone is a synthetic compound belonging to the naphthoquinone family, characterized by its unique structural features that contribute to its biological activities. With a molecular formula of C16H19ClN2O2 and a molecular weight of approximately 306.79 g/mol, this compound exhibits significant potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity.

The biological activity of naphthoquinones, including this compound, is primarily attributed to their ability to act as oxidizing agents. They can generate reactive oxygen species (ROS), which induce oxidative stress in cells, leading to apoptosis or cell death. The specific mechanisms include:

- Enzyme Inhibition : The compound interacts with various enzymes, including caspases and topoisomerases, affecting cellular pathways involved in apoptosis and proliferation.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, impacting cellular metabolism and function.

- Metal Complex Formation : The ability to form stable complexes with transition metals enhances its biochemical activity and contributes to its antimicrobial properties.

Anticancer Activity

Research indicates that this compound shows promising anticancer properties. In vitro studies demonstrate its efficacy against various cancer cell lines, including melanoma and ovarian carcinoma. For instance, derivative studies have shown:

- Cytotoxicity : High cytotoxicity was observed in human melanoma (SK-MEL-28) cells, with apoptotic rates reaching up to 95.2% under specific conditions .

- IC50 Values : The compound exhibited an IC50 value of 7.54 µM against ovarian carcinoma (IGROV-1) cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound also displays significant antimicrobial properties against various pathogens. Its mechanism includes:

- Inhibition of Bacterial Growth : Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : It has demonstrated antifungal activity, making it a candidate for further exploration in treating fungal infections.

Comparative Analysis

A comparison of this compound with similar naphthoquinone derivatives highlights its unique biological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-(propylamino)-1,4-naphthoquinone | Propyl group at position 3 | Anticancer, Antimicrobial |

| 2-Chloro-3-(phenylamino)-1,4-naphthoquinone | Phenyl group at position 3 | Antiproliferative |

| 2-Chloro-3-(isopentylamino)-1,4-naphthoquinone | Isopentyl group at position 3 | Anticancer |

| This compound | Diethylaminoethyl group at position 3 | Anticancer, Antimicrobial |

The presence of the diethylaminoethyl group enhances solubility and bioavailability compared to other derivatives, contributing to its unique pharmacological profile.

Case Studies

Several studies have illustrated the biological activity of naphthoquinones:

- Apoptosis Induction : A study demonstrated that treatment with naphthoquinone derivatives resulted in a significant increase in apoptotic cells compared to untreated controls. Specifically, one derivative caused an increase from 0.1% to 66.4% in dead cells at higher concentrations .

- Leishmanicidal Activity : Research on various naphthoquinones indicated that the structure significantly influences their leishmanicidal activity. The most active compounds featured specific hydroxylation patterns that enhanced their biological efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone, and how can structural purity be ensured?

The compound is typically synthesized via nucleophilic substitution using 2,3-dichloro-1,4-naphthoquinone as the starting material. Reaction with N,N-diethylethylenediamine in ethanol under reflux yields the target compound. Structural purity is ensured by monitoring reactions via TLC and confirming crystallinity through X-ray diffraction. Recrystallization from acetone or ethanol is used for purification, while spectroscopic techniques (NMR, IR) validate the final product .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

X-ray crystallography is definitive for structural confirmation, resolving bond lengths and angles (e.g., C-Cl: 1.726 Å, quinoid C=O: 1.218–1.222 Å) . Complementary methods include H/C NMR for functional group analysis (e.g., diethylamino protons at δ 2.6–3.1 ppm), FT-IR for carbonyl (1670–1690 cm) and amine (3300–3400 cm) identification, and mass spectrometry for molecular ion validation (e.g., [M+H] at m/z 335) .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits NF-κB inhibitory activity (IC: 8 μM in HepG2 cells), suppressing IκB-α phosphorylation and p65 nuclear translocation . It also demonstrates selective antimicrobial effects against Staphylococcus aureus (MIC: 15.6 μg/mL) and Mycobacterium luteum . Anticancer potential is linked to EGFR tyrosine kinase inhibition via π–π and van der Waals interactions in docking studies .

Advanced Research Questions

Q. How do substituents on the aminoalkyl chain influence the biological activity of this naphthoquinone derivative?

Substituents modulate redox properties and target binding. For example:

- The diethylamino group enhances solubility and stabilizes interactions with hydrophobic ATP-binding pockets (e.g., EGFR) .

- Replacement with bulkier groups (e.g., cyclohexyl) reduces antimicrobial efficacy, while electron-withdrawing groups (e.g., nitro) increase redox cycling, enhancing cytotoxicity . Structure-activity relationship (SAR) studies suggest that optimal chain length (2–3 carbons) balances bioavailability and target engagement .

Q. What methodological approaches are used to study the electrochemical properties of this compound in catalytic applications?

Derivatives of this compound act as catalysts for HO production via O reduction. Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals redox potentials (E: −0.45 V vs. Ag/AgCl) and electron-transfer kinetics. Surface-bound catalysts are immobilized on electrodes via siloxane linkers, while solution-phase analogs are studied using rotating ring-disk electrodes (RRDE) to quantify HO yield (e.g., 85% Faradaic efficiency) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from assay conditions (e.g., cell lines, incubation time). For example:

- NF-κB inhibition in HepG2 cells requires 24-hour exposure , whereas shorter durations (30 minutes) may fail to show effects.

- Antimicrobial activity varies with bacterial strain (e.g., inactive against E. coli but effective against S. aureus) due to differences in membrane permeability . Standardizing protocols (e.g., CLSI guidelines for MIC assays) and performing dose-response curves (0–64 μM) improve reproducibility .

Q. What advanced computational methods are employed to predict the compound's interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding to targets like EGFR. Key interactions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.